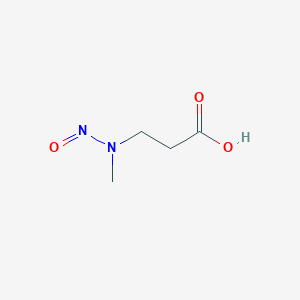
2,3-O-Isopropylidene-D-erythronolactone
Overview
Description
2,3-O-Isopropylidene-D-erythronolactone is a chiral synthon commonly used in organic synthesis. It is a lactone derivative with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . This compound is known for its role in various chemical reactions, particularly in the synthesis of complex molecules.
Mechanism of Action
Target of Action
It is known to be a biochemical reagent used in various organic and biological syntheses .
Mode of Action
2,3-O-Isopropylidene-D-erythronolactone undergoes Aldol condensations with silyl ketene acetals . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic syntheses.
Biochemical Pathways
The compound is employed in spiroannulated carbohydrate synthesis . It is also used in the convergent syntheses of a hydroxylated indolizidine, carbohydrate-substituted benzoquinones, and the oxazole segment of calyculin . These syntheses have been accomplished using this chiral synthon, indicating its role in the formation of complex organic structures.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new organic compounds through various synthesis processes . It serves as a key intermediate in these processes, contributing to the structural complexity of the resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-O-Isopropylidene-D-erythronolactone can be synthesized through aldol condensations with silyl ketene acetals . This method involves the reaction of D-erythronolactone with acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective reactions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-O-Isopropylidene-D-erythronolactone undergoes various types of chemical reactions, including:
Aldol Condensation: Reacts with silyl ketene acetals to form complex molecules.
Spiroannulation: Used in the synthesis of spiroannulated carbohydrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silyl ketene acetals and acid catalysts. Typical reaction conditions involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
Major products formed from reactions involving this compound include hydroxylated indolizidines, carbohydrate-substituted benzoquinones, and oxazole segments of calyculin .
Scientific Research Applications
2,3-O-Isopropylidene-D-erythronolactone is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Comparison with Similar Compounds
Similar Compounds
- 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate
- 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
- 2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane
Uniqueness
2,3-O-Isopropylidene-D-erythronolactone is unique due to its specific structure and reactivity, making it a valuable chiral synthon in organic synthesis. Its ability to undergo aldol condensations and spiroannulation reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPSMBYLYRPVGU-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(=O)C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2COC(=O)[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-O-Isopropylidene-D-erythronolactone useful in organic synthesis?
A: this compound serves as a valuable chiral starting material for synthesizing various complex molecules. Its structure allows for the stereoselective introduction of new chiral centers, making it particularly attractive for synthesizing natural products and their analogs. [, , ] For example, it has been employed in the synthesis of eritadenine, a hypocholesterolemic alkaloid, [] and the chromophore of kedarcidin, an antitumor antibiotic. []
Q2: How does this compound react with organometallic reagents?
A: Studies demonstrate that this compound reacts with organolithium and organomagnesium reagents, such as phenyllithium (PhLi) and lithiated dithianes. [, ] These reactions yield hemiacetals, which can be further manipulated to introduce new functional groups and stereocenters. For example, the addition of lithiated dithianes followed by reduction allows for the stereoselective formation of C-glycosides, including a furanose C-disaccharide. []
Q3: Can you provide an example of a specific application of this compound in complex molecule synthesis?
A: One notable example is its use in the formal asymmetric synthesis of a 7-methoxyaziridinomitosene. [] Researchers utilized this compound as a starting point for a multi-step synthesis that involved key reactions like Reformatsky reaction and intramolecular Heck reaction. This synthesis highlights the versatility of this compound in constructing complex molecular architectures.
Q4: What are the structural characteristics of this compound?
A: this compound is a cyclic ester (lactone) derived from D-erythronic acid. [] The '2,3-O-isopropylidene' prefix indicates the presence of a protecting group, an isopropylidene acetal, formed by the reaction of acetone with the hydroxyl groups at positions 2 and 3 of the erythronic acid molecule. This protecting group is crucial for controlling the reactivity and stereochemistry during chemical transformations.
Q5: Are there analytical techniques used to study reactions involving this compound?
A: Yes, various analytical techniques are employed to characterize the products and intermediates formed in reactions involving this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural determination, X-ray diffraction for solid-state structure analysis, and chromatographic methods like gas chromatography and high-performance liquid chromatography (HPLC) for separating and analyzing reaction mixtures. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


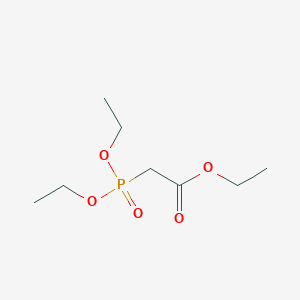



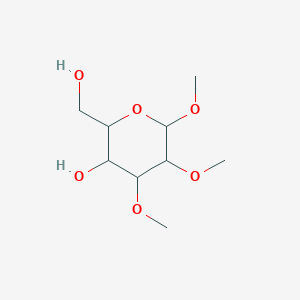

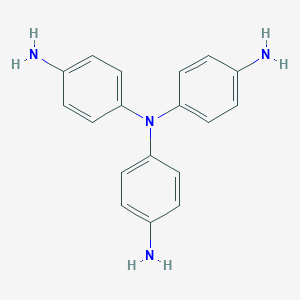
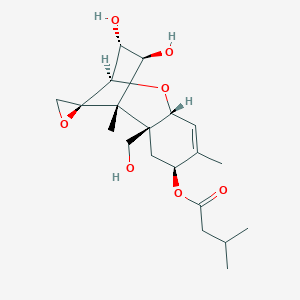

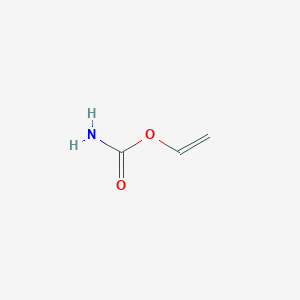
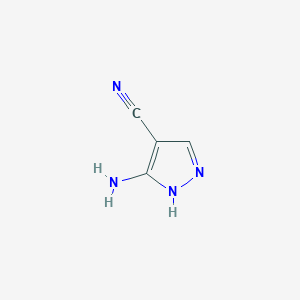
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
